molecular formula C15H17ClO B8324799 2-(4-Chlorobenzylidene)-6,6-dimethylcyclohexanone

2-(4-Chlorobenzylidene)-6,6-dimethylcyclohexanone

Cat. No. B8324799
M. Wt: 248.75 g/mol
InChI Key: UROINPCTKGKEHG-UHFFFAOYSA-N
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Patent
US05256683

Procedure details

2-(4-Chlorobenzylidene)-6-methylcyclohexanone (7.0 g), prepared above, and then methyl iodide (5.1 g) are added successively to a reaction medium prepared from toluene (25 cc), tert-amyl alcohol (3.6 cc) and sodium hydride (1.35 g of 60% strength dispersion in oil) and heated to 45° C. The mixture is brought to reflux (1 h), poured into water and extracted with ethyl acetate. After drying and concentration, the residue is recrystallized in methanol to give 2-(4-chlorobenzylidene)-6,6-dimethylcyclohexanone (4.7 g), m.p. 92°.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([CH:6]=[C:7]2[CH2:12][CH2:11][CH2:10][CH:9]([CH3:13])[C:8]2=[O:14])=[CH:4][CH:3]=1.CI.[C:19](O)(CC)(C)C.[H-].[Na+]>O.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]=[C:7]2[CH2:12][CH2:11][CH2:10][C:9]([CH3:19])([CH3:13])[C:8]2=[O:14])=[CH:15][CH:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=CC=C(C=C2C(C(CCC2)C)=O)C=C1
Name
Quantity
5.1 g
Type
reactant
Smiles
CI
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)(C)(CC)O
Name
Quantity
1.35 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added successively to a reaction medium
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (1 h)
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized in methanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C2C(C(CCC2)(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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